molecular formula C11H11ClN4 B8438496 6-chloro-N-cyclobutylpyrido[3,2-d]pyrimidin-4-amine

6-chloro-N-cyclobutylpyrido[3,2-d]pyrimidin-4-amine

Cat. No. B8438496
M. Wt: 234.68 g/mol
InChI Key: CLHSJNXZMGDGIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08664230B2

Procedure details

A mixture of 4,6-dichloropyrido[3,2-d]pyrimidine (Intermediate 1, step D) (0.100 g, 0.500 mmol), cyclobutanamine (0.047 ml, 0.550 mmol), PdCl2(dppf)-CH2Cl2Adduct (4.08 mg, 5.00 mmol) and sodium tert-butoxide (0.096 g, 1.00 mmol) in dioxane (2.50 ml) was refluxed for 4 hours. After cooling to room temperature, the reaction mixture was filtered through a Celite pad and washed with CH2Cl2. The filtrate was concentrated in vacuo. The residue was purified by column chromatography on SiO2 (Hex:EtOAc=1:1) to give 6-chloro-N-cyclobutylpyrido[3,2-d]pyrimidin-4-amine (0.098 g, 84%) as a yellow solid. 1H-NMR (CDCl3, Varian 400 MHz) δ 1.79-1.89 (2H, m), 2.06-2.17 (2H, m), 2.48-2.56 (2H, m), 4.71-4.82 (1H, m), 7.11 (1H, brs), 7.61 (1H, d, J=8.8 Hz), 8.03 (1H, d, J=8.8 Hz), 8.61 (1H, s).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.047 mL
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2(dppf)-CH2Cl2Adduct
Quantity
4.08 mg
Type
reactant
Reaction Step One
Quantity
0.096 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]=[CH:7][N:8]=[C:9](OC3CCOCC3)[C:10]=2[N:11]=1.[CH:19]1([NH2:23])[CH2:22][CH2:21][CH2:20]1.CC(C)([O-])C.[Na+]>O1CCOCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]=[CH:7][N:8]=[C:9]([NH:23][CH:19]3[CH2:22][CH2:21][CH2:20]3)[C:10]=2[N:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
ClC=1C=CC=2N=CN=C(C2N1)OC1CCOCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC=2N=CN=C(C2N1)OC1CCOCC1
Name
Quantity
0.047 mL
Type
reactant
Smiles
C1(CCC1)N
Name
PdCl2(dppf)-CH2Cl2Adduct
Quantity
4.08 mg
Type
reactant
Smiles
Name
Quantity
0.096 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
2.5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through a Celite pad
WASH
Type
WASH
Details
washed with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on SiO2 (Hex:EtOAc=1:1)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC=2N=CN=C(C2N1)NC1CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.098 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.